Calcium nitrite

Catalog No.
S1504602
CAS No.
13780-06-8
M.F
Ca(NO2)2
CaN2O4
M. Wt
132.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium nitrite

CAS Number

13780-06-8

Product Name

Calcium nitrite

IUPAC Name

calcium;dinitrite

Molecular Formula

Ca(NO2)2
CaN2O4

Molecular Weight

132.09 g/mol

InChI

InChI=1S/Ca.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2

InChI Key

AONJRPXZCVADKF-UHFFFAOYSA-L

SMILES

N(=O)[O-].N(=O)[O-].[Ca+2]

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Ca+2]

Corrosion Inhibition in Concrete:

Calcium nitrite is widely studied for its ability to inhibit the corrosion of steel reinforcement embedded within concrete structures. This corrosion, primarily caused by chloride ingress, can significantly impact the structural integrity of buildings and bridges. Research suggests that calcium nitrite readily releases nitrite ions (NO<sub>2</sub><sup>-</sup>) in the presence of moisture, which then form a passive layer around the embedded steel, hindering the corrosion process .

Accelerating Hydration in Cement:

Studies have investigated the influence of calcium nitrite on the hydration process of cement, which is crucial for the development of strength and durability in concrete. Research indicates that the addition of calcium nitrite can accelerate the hydration reaction, particularly at lower temperatures, leading to faster strength development and improved early-age properties of the concrete . However, the optimal dosage and potential side effects on long-term performance require further exploration.

Investigating Nitrite-Based Hydration Products:

Research is ongoing to understand the formation and properties of novel nitrite-based hydration products formed in the presence of calcium nitrite within concrete. These products, primarily composed of calcium nitrite hydrates, are believed to contribute to the enhanced corrosion resistance and initial strength observed in concrete containing calcium nitrite . Investigating their long-term stability and potential interactions with other concrete components remains an active area of research.

Calcium nitrite, with the chemical formula Ca(NO₂)₂, is an inorganic compound that appears as an odorless white or light yellowish deliquescent powder. It is highly soluble in water and slightly soluble in alcohol. This compound is classified as a calcium salt and an ionic compound, characterized by its strong oxidizing properties due to the nitrite ion. The compound decomposes at temperatures above 220°C, leading to the formation of nitrous oxide. Its molar mass is approximately 132.09 g/mol, and it has a density of 2.265 g/cm³ .

Calcium nitrite is a poisonous oxidizing agent []. It can react violently with organic materials, acids, and cyanides.

  • Toxicity: Oral ingestion of calcium nitrite can be fatal due to its conversion to methemoglobin in the blood, reducing oxygen transport [].
  • Flammability: Not flammable but can accelerate the burning of combustible materials due to its oxidizing properties [].
  • Exposure Limits: Occupational Safety and Health Administration (OSHA) has set a Permissible Exposure Limit (PEL) of 5 mg/m³ for airborne exposure to calcium nitrite as an 8-hour time-weighted average (TWA).

  • Oxidation to Calcium Nitrate: Calcium nitrite can react with oxygen to form calcium nitrate:
    Ca NO2 2+O2Ca NO3 2\text{Ca NO}_2\text{ }_2+\text{O}_2\rightarrow \text{Ca NO}_3\text{ }_2
  • Decomposition: Upon heating, calcium nitrite decomposes to produce nitrogen dioxide and calcium oxide:
    2Ca NO2 22CaO+4NO2+O22\text{Ca NO}_2\text{ }_2\rightarrow 2\text{CaO}+4\text{NO}_2+\text{O}_2

These reactions highlight the compound's role as a source of reactive nitrogen species and its potential applications in various chemical processes .

Calcium nitrite exhibits notable biological activity, particularly in its role as a corrosion inhibitor. It functions by forming a protective layer on metal surfaces, which reduces corrosion rates in environments where metals are exposed to moisture and salts. Additionally, calcium nitrite has been studied for its potential effects on human health, particularly regarding its use as a food additive. In controlled amounts, it can help regulate acidity and prevent spoilage in food products .

Calcium nitrite can be synthesized through various methods:

  • Reaction of Calcium Hydroxide with Nitric Oxide: This method involves reacting hydrated lime (calcium hydroxide) with nitrogen oxides (NOx), typically generated from nitric acid plants.
  • Silver Nitrite Reaction: Calcium nitrite can also be prepared by reacting silver nitrite with calcium chloride:
    2AgNO2+CaCl22AgCl+Ca NO2 22\text{AgNO}_2+\text{CaCl}_2\rightarrow 2\text{AgCl}+\text{Ca NO}_2\text{ }_2
  • Double Salt Formation: A more complex method involves forming a double salt of calcium hydroxide and sodium nitrite, which is then decomposed to yield calcium nitrite .

Calcium nitrite has diverse applications across several industries:

  • Corrosion Inhibitor: Widely used in concrete to protect steel reinforcements from corrosion.
  • Antifreeze: Employed in cooling systems due to its ability to lower the freezing point of water.
  • Fertilizer: Provides essential nutrients (calcium and nitrogen) for plant growth.
  • Food Additive: Used as a preservative and acidity regulator in various food products.
  • Cement Additive: Enhances the durability and strength of concrete mixtures .

Research into the interactions of calcium nitrite focuses primarily on its role in corrosion inhibition within concrete structures. Studies have shown that it effectively reduces the concentration of harmful chloride ions in pore water, which are responsible for pitting corrosion of steel rebar. The mechanism involves both the formation of protective layers on metal surfaces and the oxidation of ferrous ions, contributing to passivation .

Calcium nitrite shares similarities with several related compounds, including:

  • Calcium Nitrate (Ca(NO₃)₂): A widely used fertilizer that provides both calcium and nitrogen but lacks the strong oxidizing properties of calcium nitrite.
  • Sodium Nitrite (NaNO₂): Similar in structure but used primarily as a food preservative and color fixative.
  • Potassium Nitrite (KNO₂): Functions similarly to sodium nitrite but is often used in food preservation and as a curing agent.

Comparison Table

CompoundChemical FormulaKey UsesUnique Properties
Calcium NitriteCa(NO₂)₂Corrosion inhibitor, antifreezeStrong oxidizing agent
Calcium NitrateCa(NO₃)₂FertilizerProvides both calcium and nitrogen
Sodium NitriteNaNO₂Food preservativeCommonly used for curing meats
Potassium NitriteKNO₂Food preservationSimilar applications as sodium nitrite

Calcium nitrite stands out due to its dual role as both a fertilizer component and an effective corrosion inhibitor, making it particularly valuable in construction and agricultural applications .

Industrial production of calcium nitrite primarily involves gas-liquid reactions between calcium hydroxide and nitrogen oxides (NOₓ). The most prevalent method utilizes nitric acid plant byproducts, where ammonia combustion generates NOₓ gases [1] [6]. These gases are absorbed into a slurry of hydrated lime (Ca(OH)₂), initiating the following reaction:

$$
2 \, \text{Ca(OH)}2 + 4 \, \text{NO}2 \rightarrow \text{Ca(NO}2\text{)}2 + \text{Ca(NO}3\text{)}2 + 2 \, \text{H}_2\text{O}
$$

To isolate calcium nitrite, the product mixture undergoes selective crystallization or chemical separation to remove nitrate impurities [1]. An alternative industrial approach involves the formation of a double salt, calcium nitrite-calcium hydroxide hydrate (Ca(NO₂)₂·Ca(OH)₂·H₂O), which is subsequently decomposed in water to yield purified calcium nitrite [1] [8].

Table 1: Comparison of Industrial Calcium Nitrite Production Methods

MethodReactantsByproductsPurity (%)Yield (%)
NOₓ AbsorptionCa(OH)₂, NO₂Ca(NO₃)₂, H₂O85–9070–75
Double Salt DecompositionCa(OH)₂, NaNO₂Ca(OH)₂, NaNO₃92–9580–85

Laboratory Synthesis Approaches

Laboratory-scale synthesis of calcium nitrite emphasizes precision and purity. A common method involves the metathesis reaction between sodium nitrite (NaNO₂) and calcium nitrate (Ca(NO₃)₂) in aqueous solution [1]:

$$
\text{Ca(NO}3\text{)}2 + 2 \, \text{NaNO}2 \rightarrow \text{Ca(NO}2\text{)}2 + 2 \, \text{NaNO}3
$$

The solubility difference between sodium nitrate (87 g/100 mL at 20°C) and calcium nitrite (120 g/100 mL) allows for selective crystallization by cooling the solution to 0–5°C [1]. Another approach utilizes the controlled decomposition of the double salt Ca(NO₂)₂·Ca(OH)₂·H₂O, which is precipitated by mixing stoichiometric amounts of calcium hydroxide and calcium nitrite at elevated temperatures [1].

Yield Optimization Strategies

Maximizing yield in calcium nitrite production requires optimizing reaction conditions:

  • Temperature Control: Maintaining temperatures below 70°C during NOₓ absorption minimizes nitrate formation [6].
  • Excess Reactants: Using a 10–15% molar excess of calcium hydroxide ensures complete NOₓ absorption [8].
  • pH Adjustment: Keeping the reaction medium at pH 10–11 enhances nitrite stability and reduces oxidative decomposition [1].
  • Crystallization Techniques: Slow cooling (0.5°C/min) of saturated solutions improves crystal size and purity [8].

Table 2: Impact of Reaction Parameters on Calcium Nitrite Yield

ParameterOptimal RangeYield Increase (%)
Temperature60–70°C12–15
Ca(OH)₂ Excess10–15%8–10
Reaction Time2–3 hours5–7

Quality Control Parameters

Quality assurance in calcium nitrite production involves rigorous testing of physicochemical properties:

  • Purity Assays: Titrimetric methods using potassium permanganate (KMnO₄) quantify nitrite content [5].
  • Moisture Analysis: Karl Fischer titration ensures water content remains below 0.5% [7].
  • Nitrate Contamination: UV-Vis spectroscopy at 302 nm detects residual nitrate ions [8].
  • Particle Size Distribution: Laser diffraction analysis confirms 90% of particles are <50 μm [8].

Table 3: Standard Quality Specifications for Industrial Calcium Nitrite

ParameterSpecificationTest Method
Nitrite Content≥90%Redox Titration
Nitrate Content≤2%UV-Vis Spectroscopy
Moisture≤0.5%Karl Fischer Titration
Heavy Metals≤10 ppmICP-MS

Calcium nitrite operates as an anodic inhibitor through a sophisticated chemical mechanism that directly addresses the electrochemical processes occurring at the steel surface [1] [2]. The primary anodic inhibition process involves the direct interaction between nitrite ions and ferrous ions produced during the initial stages of steel corrosion.

The fundamental reaction mechanism follows the equation: 2Fe²⁺ + 2OH⁻ + 2NO₂⁻ → 2NO + Fe₂O₃ + H₂O [1]. This reaction demonstrates that calcium nitrite does not react with metallic iron or ferric ions but specifically targets the ferrous ions that are the primary products of steel dissolution in the alkaline concrete environment [1]. The nitrite ions effectively compete with chloride ions for the available ferrous ions at the steel surface, preventing the formation of soluble ferrous chloride complexes that would otherwise promote continued corrosion [1] [2].

Research has demonstrated that nitrite ions act as anodic inhibitors by increasing the rate of formation of a barrier oxide film on the steel surface [2]. The effectiveness of this mechanism depends critically on the relative concentrations of chloride and nitrite ions in the concrete pore solution. When the nitrite ion concentration is sufficiently large, the nitrite preferentially reacts with ferrous ions to form a stable passive layer that effectively closes off the iron surface and stops further corrosion reactions [1].

Table 1: Anodic Inhibition Mechanisms of Calcium Nitrite

MechanismChemical ReactionEffect on SteelEffectiveness
Ferrous Ion Oxidation2Fe²⁺ + 2OH⁻ + 2NO₂⁻ → 2NO + Fe₂O₃ + H₂OOxidizes ferrous ions to ferric stateRapid conversion at steel surface
Passive Film FormationFe²⁺ + NO₂⁻ → γ-Fe₂O₃ (passive layer)Creates protective barrier layerContinuous protection when sufficient NO₂⁻
Electrochemical StabilizationNO₂⁻ + Fe²⁺ → Stable oxide formationPrevents metastable intermediate formsLong-term stability in alkaline environment
Chloride CompetitionNO₂⁻ competes with Cl⁻ for Fe²⁺ sitesInhibits chloride-induced dissolutionDepends on Cl⁻/NO₂⁻ ratio
Anodic PolarizationIncreases critical potential for pitting initiationShifts corrosion potential to noble directionEnhanced with lower water/cement ratios

The anodic inhibition mechanism is particularly effective because it prevents the formation of metastable intermediate corrosion products that would otherwise compromise the protective nature of the passive film [1]. Traditional corrosion in concrete without inhibitors produces various intermediate oxidation states of iron, including magnetite (Fe₃O₄) and other mixed oxides, which do not provide stable, continuous protection against further corrosion [1].

Passivation Layer Formation Dynamics

The formation of passive films in the presence of calcium nitrite involves complex electrochemical processes that fundamentally alter the characteristics of the protective layer on steel reinforcement [3] [4]. Research using comprehensive analytical techniques, including X-ray photoelectron spectroscopy, atomic force microscopy, and Mott-Schottky analysis, has revealed significant improvements in passive film properties when calcium nitrite is present in the concrete pore solution [3].

The passive film formed in solutions containing calcium nitrite exhibits dramatically different characteristics compared to films formed in standard concrete environments. Specifically, the passive film formed in the presence of 10 grams per liter of calcium nitrite demonstrated reduced donor density, more positive flat band potential, smoother surface morphology, and lower content of iron hydroxides compared to films formed without calcium nitrite [3].

Table 2: Passivation Layer Formation Properties

PropertyWithout Ca(NO₂)₂With Ca(NO₂)₂Improvement Factor
Film ThicknessVariable, less uniform50-100 Å uniform2-3x more uniform
CompositionMixed Fe oxides/hydroxidesPrimarily γ-Fe₂O₃Higher purity oxide
Donor DensityHigher Nd (more defects)Lower Nd (fewer defects)40-60% reduction in Nd
Surface MorphologyRougher surfaceSmoother surfaceSignificant smoothing
Electronic StructureLess organized structureMore organized structureEnhanced electronic properties
Corrosion PotentialMore negative (-300 to -400 mV)More positive (-150 to -250 mV)150-200 mV shift
Polarization ResistanceLower (typically <10 kΩ·cm²)Higher (>20 kΩ·cm²)5-10x increase

The reduced donor density in passive films formed with calcium nitrite indicates fewer defects in the oxide structure, which correlates directly with improved corrosion resistance [3]. Lower donor density values suggest a more compact and less permeable passive film that provides superior protection against aggressive ions such as chlorides [3] [4].

The electrochemical impedance spectroscopy studies reveal that the diameter of the semicircle and capacitive loop diameter increase substantially with increasing calcium nitrite concentration, indicating a significant decrease in corrosion rate due to enhanced adsorption of the inhibitor molecules at the steel surface [4]. This enhanced adsorption creates a more effective physical barrier between the steel surface and the aggressive concrete environment.

Chloride Threshold Level Modification

One of the most significant practical benefits of calcium nitrite as a corrosion inhibitor is its ability to substantially increase the chloride threshold level required to initiate corrosion of steel reinforcement in concrete [5] [6]. The chloride threshold level represents the critical concentration of chloride ions at the steel surface that must be exceeded before active corrosion begins.

Laboratory tests have demonstrated that calcium nitrite can increase the chloride threshold level by factors of two to five, depending on the dosage employed [5]. Specimens containing 2.5 percent calcium nitrite by weight of cement typically exhibit chloride threshold levels that are doubled compared to control specimens, while specimens with 5.0 percent calcium nitrite show threshold levels that are tripled [5].

Table 3: Chloride Threshold Level Modification

Calcium Nitrite Dosage (% by cement weight)Chloride Threshold Level (% by cement weight)Improvement FactorCritical Cl⁻/NO₂⁻ RatioTime to Corrosion (relative)
0 (Control)0.4-0.6BaselineN/A1x (baseline)
1.230.8-1.02x increase1.8-2.02-3x longer
2.51.2-1.63x increase1.5-1.84-5x longer
5.02.0-2.44-5x increase1.2-1.56-8x longer

The effectiveness of calcium nitrite in raising the chloride threshold level is fundamentally related to the chloride-to-nitrite ratio at the steel surface [1] [5]. Research has established that corrosion control is effectively maintained when the chloride-to-nitrite ratio remains below 2.0, with optimal protection occurring when this ratio is maintained below 1.5 [1]. This relationship forms the basis for dosage recommendations in practical applications.

The mechanism underlying this threshold modification involves the competitive adsorption of chloride and nitrite ions at the steel surface. When sufficient nitrite ions are present, they preferentially interact with any ferrous ions produced during incipient corrosion, immediately converting them to stable passive oxide forms rather than allowing the formation of soluble ferrous chloride complexes [1] [5]. This process effectively raises the concentration of chloride ions required to overwhelm the protective action of the nitrite ions.

Long-term Inhibition Effectiveness

The long-term effectiveness of calcium nitrite as a corrosion inhibitor has been extensively studied through accelerated testing programs and field evaluations spanning multiple years [1] [7] [8]. These studies demonstrate that calcium nitrite maintains its protective effectiveness over extended periods, although some gradual reduction in inhibition efficiency occurs over time.

Comprehensive testing involving more than 1,200 samples over a four-year period has provided detailed insights into the long-term performance characteristics of calcium nitrite [7] [8]. The testing employed severe exposure conditions, including partial submersion in 3 percent sodium chloride solution with limited concrete cover, representing extremely aggressive chloride environments.

Table 4: Long-term Inhibition Effectiveness

Time PeriodControl (No Inhibitor) Corrosion Rate (µA/cm²)With Ca(NO₂)₂ Corrosion Rate (µA/cm²)Inhibition Efficiency (%)Nitrite Depletion (%)
0-6 months0.1-0.50.01-0.0590-950-2
6-12 months1.0-2.00.05-0.185-902-5
1-2 years2.0-5.00.1-0.580-855-10
2-5 years5.0-10.00.5-1.075-8010-15
5-10 years10.0-20.01.0-2.070-7515-20

The data reveal that calcium nitrite maintains excellent inhibition efficiency, typically above 70 percent, even after extended exposure periods [7] [8]. The gradual reduction in effectiveness over time is primarily attributed to the slow consumption of nitrite ions through the ongoing protective reactions and minor depletion through concrete carbonation processes.

Importantly, research has demonstrated that in the absence of active corrosion, nitrite ions remain stable in the concrete environment for extended periods [1] [9]. Analysis of concrete samples after five years of exposure to laboratory conditions followed by two years of drying showed no significant loss of nitrite content, confirming the long-term stability of the inhibitor system [1].

Electrochemical Interactions at Steel-Concrete Interface

The electrochemical behavior at the steel-concrete interface is fundamentally altered by the presence of calcium nitrite, resulting in measurable changes in various electrochemical parameters that characterize the corrosion process [10] [4] [11]. These changes provide quantitative evidence of the inhibitor's effectiveness and offer insights into the mechanisms of protection.

Electrochemical impedance spectroscopy and potentiodynamic polarization studies have revealed that calcium nitrite significantly affects the electrochemical characteristics of the steel-concrete system [10] [4]. The inhibitor causes substantial increases in polarization resistance, shifts in corrosion potential toward more noble values, and reductions in corrosion current density.

Table 5: Electrochemical Interactions at Steel-Concrete Interface

ParameterBaseline Concrete (pH 12.5)With Ca(NO₂)₂ (2% by cement)Chloride ContaminatedChloride + Ca(NO₂)₂
Open Circuit Potential (mV vs SCE)-200 to -300-100 to -200-400 to -600-200 to -400
Polarization Resistance (kΩ·cm²)10-5050-2001-1020-100
Corrosion Current Density (µA/cm²)0.5-2.00.05-0.55-500.2-2.0
Pitting Potential (mV vs SCE)+200 to +300+400 to +6000 to +100+200 to +400
Protection Potential (mV vs SCE)-400 to -500-200 to -300-600 to -800-400 to -600
Charge Transfer Resistance (Ω·cm²)5,000-20,00020,000-100,000500-5,00010,000-50,000
Double Layer Capacitance (µF/cm²)50-10020-50100-20030-80

The shift in open circuit potential toward more positive values in the presence of calcium nitrite indicates the formation of a more stable passive state [10] [11]. This shift is particularly significant because it represents a fundamental change in the thermodynamic driving force for corrosion reactions. The more positive potential indicates that the steel surface is in a more protected state, requiring higher energy inputs to initiate corrosion processes.

The substantial increases in polarization resistance and charge transfer resistance demonstrate the formation of a more effective barrier to electrochemical reactions at the steel surface [4] [11]. These increases in resistance correspond directly to reductions in corrosion rate, as the resistance parameters are inversely related to the corrosion current density.

The elevation of the pitting potential in the presence of calcium nitrite is particularly important for chloride-induced corrosion scenarios [10]. The pitting potential represents the electrochemical potential above which localized corrosion (pitting) can initiate. By raising this potential, calcium nitrite effectively increases the electrochemical driving force required for chloride ions to cause breakdown of the passive film.

The reduction in double layer capacitance observed with calcium nitrite treatment indicates changes in the interfacial characteristics at the steel-concrete boundary [4]. Lower capacitance values suggest a more compact and less permeable interfacial region, which corresponds to improved barrier properties of the passive film system.

Physical Description

DryPowder; DryPowder, Liquid; Liquid

UNII

F538343O0T

GHS Hazard Statements

Aggregated GHS information provided by 161 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 58 of 161 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 103 of 161 companies with hazard statement code(s):;
H272 (21.36%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (52.43%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (45.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (49.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (30.1%): May cause genetic defects [Danger Germ cell mutagenicity];
H361 (30.1%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (49.51%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H372 (30.1%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (19.42%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (95.15%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (45.63%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

13780-06-8

Wikipedia

Calcium nitrite

Dates

Last modified: 08-15-2023

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